2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile 2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1346707-53-6
VCID: VC15919498
InChI: InChI=1S/C13H9ClN2S/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2
SMILES:
Molecular Formula: C13H9ClN2S
Molecular Weight: 260.74 g/mol

2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile

CAS No.: 1346707-53-6

Cat. No.: VC15919498

Molecular Formula: C13H9ClN2S

Molecular Weight: 260.74 g/mol

* For research use only. Not for human or veterinary use.

2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile - 1346707-53-6

Specification

CAS No. 1346707-53-6
Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
IUPAC Name 2-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile
Standard InChI InChI=1S/C13H9ClN2S/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2
Standard InChI Key POWBKTNBZGPTKP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzonitrile moiety (C₆H₅CN) linked to a 4-chloropyridin-2-yl group via a thioether bridge (-S-CH₂-). The pyridine ring is substituted with a chlorine atom at the 4-position, while the benzonitrile group provides electron-withdrawing characteristics. The IUPAC name, 2-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile, reflects this arrangement. Key structural identifiers include:

PropertyValue
CAS Number1346707-53-6
Molecular FormulaC₁₃H₉ClN₂S
Molecular Weight260.74 g/mol
SMILES NotationClC1=CC=C(C=C1)CSC2=NC=CC(Cl)=C2
InChI KeyPOWBKTNBZGPTKP-UHFFFAOYSA-N

The crystal structure of related compounds, such as N-(4-chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, reveals intermolecular hydrogen bonding networks that stabilize three-dimensional frameworks . While crystallographic data for 2-(((4-chloropyridin-2-yl)thio)methyl)benzonitrile is unavailable, analogous structures suggest similar packing behaviors influenced by aromatic π-π stacking and halogen interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile likely involves nucleophilic substitution or coupling reactions. A plausible route, inferred from related compounds , proceeds as follows:

  • Formation of 4-Chloro-2-mercaptopyridine:
    Reaction of 4-chloropyridin-2-amine with thiourea under acidic conditions yields the thiol intermediate.

  • Alkylation with 2-(Bromomethyl)benzonitrile:
    The thiol group attacks the bromomethyl carbon of 2-(bromomethyl)benzonitrile in the presence of a base (e.g., NaH), forming the thioether linkage .

This method mirrors the synthesis of thieno[2,3-b]pyridines, where α-haloketones react with pyridinethiones to form sulfur-bridged heterocycles . Alternative approaches may utilize Ullmann coupling or metal-catalyzed cross-coupling to attach the pyridinylthio group.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyridine’s 2-position.

  • Purification: Separating byproducts such as disulfides or over-alkylated derivatives .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

  • Nitrile Group: Susceptible to hydrolysis (forming amides or carboxylic acids) and reduction (yielding amines).

  • Thioether Bridge: Oxidizes to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂) .

  • Chloropyridine Ring: Participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation .

Precautionary CodeInstruction
P261Avoid breathing dust or vapor.
P264Wash hands after handling.
P271Use only in well-ventilated areas.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s versatility makes it a candidate for:

  • Kinase Inhibitors: Analogous to imidazole-pyridine hybrids targeting p38α MAPK .

  • Anticancer Agents: Nitrile groups in FDA-approved drugs (e.g., crizotinib) suggest potential utility.

Materials Science

  • Luminescent Materials: Pyridine-nitrogen and nitrile groups enable coordination with lanthanides for OLEDs .

  • Polymer Additives: Thioether linkages improve thermal stability in epoxy resins .

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